Introduction: Unveiling the Potential of a Bifunctional Scaffold
Introduction: Unveiling the Potential of a Bifunctional Scaffold
An In-depth Technical Guide to the Chemical Properties of 5-Hydroxy-5-phenylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
5-Hydroxy-5-phenylpentan-2-one is a bifunctional organic molecule that incorporates both a ketone and a secondary benzylic alcohol. This unique combination of functional groups within a flexible five-carbon chain makes it a noteworthy scaffold for chemical synthesis and a person of interest in medicinal chemistry. Its structure allows for a variety of chemical transformations, providing pathways to more complex molecules, including potential drug candidates and chiral building blocks.
As a Senior Application Scientist, this guide aims to provide a comprehensive technical overview of 5-Hydroxy-5-phenylpentan-2-one, moving beyond a simple datasheet. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and its reactivity profile. The causality behind experimental designs and analytical interpretations will be emphasized, providing field-proven insights for professionals in drug development and chemical research.
Chemical Identity and Structure
The fundamental identity of a compound is the bedrock of all further research. 5-Hydroxy-5-phenylpentan-2-one is an achiral molecule as presented, but the hydroxyl-bearing carbon (C5) is a stereocenter, meaning it can exist as (R)- and (S)-enantiomers.
The structural formula is: CH₃-C(=O)-CH₂-CH₂-CH(OH)-C₆H₅
This structure combines a terminal methyl ketone with a secondary alcohol at the benzylic position, offering two distinct sites for chemical modification.
Table 1: Chemical Identifiers for 5-Hydroxy-5-phenylpentan-2-one
| Identifier | Value | Source |
| IUPAC Name | 5-hydroxy-5-phenylpentan-2-one | [1] |
| CAS Number | 58193-48-9 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][3][4] |
| Molecular Weight | 178.23 g/mol | [1][4] |
| Canonical SMILES | CC(=O)CCC(C1=CC=CC=C1)O | [1] |
| InChI Key | AMIFQDLSOLPNQW-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of 5-Hydroxy-5-phenylpentan-2-one
| Property | Value | Interpretation & Significance | Source |
| XLogP3-AA | 1.1 | Indicates moderate lipophilicity. The molecule has a reasonable balance between aqueous and lipid solubility, a key parameter in drug design for membrane permeability. | [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Suggests good potential for oral bioavailability. Molecules with a TPSA < 140 Ų are often good candidates for passing through cellular membranes. | [1][2] |
| Hydrogen Bond Donors | 1 (from the -OH group) | The hydroxyl group can donate a hydrogen bond, influencing solubility in protic solvents and interactions with biological targets. | [2] |
| Hydrogen Bond Acceptors | 2 (from the C=O and -OH oxygens) | Both oxygens can accept hydrogen bonds, further contributing to its solubility profile and receptor binding potential. | [2] |
| Rotatable Bond Count | 4 | The four rotatable single bonds give the molecule significant conformational flexibility, allowing it to adapt its shape to fit into active sites of enzymes or receptors. | [2] |
| Complexity | 160 | This value reflects the non-trivial nature of the molecule's structure, arising from its combination of aromatic and aliphatic features with two functional groups. | [2] |
Synthesis and Purification
The synthesis of γ-hydroxyketones like 5-Hydroxy-5-phenylpentan-2-one is a classic challenge in organic chemistry. A highly logical and effective approach is the aldol addition reaction , which involves the coupling of a ketone enolate with an aldehyde.
Proposed Synthetic Workflow: Aldol Addition
The most direct synthesis involves the reaction between the enolate of acetone and benzaldehyde. However, the self-condensation of acetone is a significant competing reaction. A more controlled and industrially scalable approach involves using a pre-formed lithium enolate of acetone at low temperatures.
Caption: Proposed workflow for the synthesis of 5-Hydroxy-5-phenylpentan-2-one.
Experimental Protocol: A Self-Validating System
This protocol is based on established methods for aldol additions, such as those found for analogous structures[5]. The trustworthiness of this procedure lies in its controls: low temperature to prevent side reactions and a non-nucleophilic strong base for specific enolate formation.
-
Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The system is purged with dry nitrogen to ensure an inert atmosphere.
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Base Preparation: The flask is charged with dry tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added via syringe.
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Enolate Formation: Acetone (1.0 equivalent), freshly distilled, is added dropwise to the stirred LDA solution at -78 °C. The mixture is stirred for 30-45 minutes to ensure complete formation of the lithium enolate. Causality: Using LDA, a strong, non-nucleophilic base, ensures rapid and complete deprotonation of acetone, minimizing self-condensation.
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Aldol Addition: Benzaldehyde (1.0 equivalent) is added dropwise to the enolate solution. The reaction is monitored by Thin Layer Chromatography (TLC). Causality: The low temperature maintains kinetic control, favoring the desired cross-aldol addition over other potential pathways.
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Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the aldolate adduct while buffering the solution.
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Extraction and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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Final Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 5-Hydroxy-5-phenylpentan-2-one.
Structural Elucidation and Spectroscopic Analysis
The structural identity of a synthesized compound must be rigorously confirmed. Spectroscopic methods provide a detailed picture of the molecular framework. While specific spectra for this compound are available through licensed databases[1][3], the following tables outline the expected key signals, an exercise critical for any scientist verifying their results.
Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35-7.25 | m | 5H | Ar-H | Aromatic protons of the phenyl group. |
| ~ 4.90 | dd | 1H | -CH(OH )-Ph | Benzylic proton, coupled to the adjacent CH₂ group. |
| ~ 2.80 | br s | 1H | -OH | Hydroxyl proton; signal may be broad and its position is concentration-dependent. |
| ~ 2.75 | t | 2H | -C(=O)-CH₂- | Methylene protons alpha to the ketone, coupled to the adjacent CH₂. |
| ~ 2.15 | s | 3H | CH₃ -C(=O)- | Methyl protons of the ketone group, appearing as a singlet. |
| ~ 2.00-1.90 | m | 2H | -CH₂-CH(OH)- | Methylene protons beta to the ketone, showing complex coupling. |
Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 208 | C =O | Characteristic chemical shift for a ketone carbonyl carbon. |
| ~ 144 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the carbinol. |
| ~ 128-126 | Ar-C H | Aromatic carbons of the phenyl ring. |
| ~ 70 | -C H(OH)- | Carbon of the secondary alcohol. |
| ~ 45 | -C(=O)-C H₂- | Methylene carbon alpha to the ketone. |
| ~ 38 | -C H₂-CH(OH)- | Methylene carbon beta to the ketone. |
| ~ 30 | C H₃-C(=O)- | Methyl carbon of the ketone. |
Table 5: Key IR and Mass Spectrometry Data
| Analysis Type | Expected Signals/Fragments | Interpretation |
| IR Spectroscopy | ~3400 cm⁻¹ (broad), ~3030 cm⁻¹, ~2950 cm⁻¹, ~1715 cm⁻¹, ~1600 & 1495 cm⁻¹ | O-H stretch (alcohol), C-H stretch (aromatic), C-H stretch (aliphatic), C=O stretch (ketone), C=C stretch (aromatic ring). |
| Mass Spectrometry (EI) | m/z 178 (M⁺), 160 (M⁺ - H₂O), 120, 107, 77, 43 | Molecular ion, loss of water, benzylic cleavage fragments, phenyl cation, and acetyl cation (CH₃CO⁺). |
Reactivity Profile and Potential Applications
The true value of a molecule for drug development often lies in its potential for derivatization. 5-Hydroxy-5-phenylpentan-2-one serves as a versatile platform due to its two distinct functional groups.
Reactions at the Hydroxyl Group
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Oxidation: The secondary alcohol can be oxidized to the corresponding diketone, 1-phenylpentane-1,4-dione, using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation.
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Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers, allowing for the modification of the molecule's steric bulk and lipophilicity. This is a common strategy in drug development to create prodrugs or improve pharmacokinetic properties.
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Dehydration: Acid-catalyzed dehydration would lead to the formation of 5-phenylpent-4-en-2-one, introducing an α,β-unsaturated ketone system, a valuable Michael acceptor.
Reactions at the Ketone Group
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Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding 5-phenylpentane-2,5-diol. This creates a new stereocenter and expands the molecule's utility as a chiral building block.
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Wittig Reaction: The ketone can be converted to an alkene, providing a route to a different class of compounds.
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Enolate Chemistry: The α-protons of the ketone are acidic and can be removed to form an enolate, allowing for alkylation or further aldol-type reactions at the C1 or C3 positions.
Relevance in Drug Discovery
While direct biological activity for 5-Hydroxy-5-phenylpentan-2-one is not widely reported, its structural motifs are present in biologically active compounds. For instance, the hydroxy-keto scaffold is a key feature in many natural products with interesting biological profiles[6][7]. Phenylpentane derivatives have been explored for a range of applications, including as anticancer and antifungal agents[8]. This molecule can therefore be considered an excellent starting point for generating a library of diverse compounds for high-throughput screening. Its potential for stereoselective synthesis also makes it a valuable chiral precursor for creating enantiomerically pure drug candidates.
Conclusion
5-Hydroxy-5-phenylpentan-2-one is more than a simple chemical; it is a versatile scaffold rich with potential. Its balanced physicochemical properties, characterized by moderate lipophilicity and a topological polar surface area conducive to bioavailability, make it an attractive starting point for medicinal chemistry programs. The presence of two distinct and reactive functional groups—a secondary alcohol and a ketone—provides chemists with a modular platform for generating molecular diversity. By understanding its synthesis, spectroscopic signature, and reactivity, researchers can effectively leverage this compound as a key intermediate in the synthesis of novel, complex molecules for drug discovery and materials science.
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